Comprehensive Metabolic Profiling: Further research is needed to fully elucidate the metabolic pathways of (S)-praziquantel, including the identification and structural characterization of all its metabolites. []
Impact on Drug-Drug Interactions: Investigating the role of (S)-praziquantel in potential drug-drug interactions, especially with antiretroviral drugs used to treat HIV, is crucial for optimizing treatment strategies in co-infected patients. [, ]
(S)-Praziquantel is synthesized chemically and does not occur naturally. It falls under the classification of anthelmintics, specifically targeting flatworms and trematodes. Its mechanism involves disruption of the parasite's neuromuscular function, leading to paralysis and subsequent death of the organism.
The synthesis of (S)-Praziquantel typically involves several steps, including:
The synthesis process often requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the (S)-enantiomer. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.
(S)-Praziquantel has a complex molecular structure characterized by a benzothiazole moiety fused with a cyclohexane ring. The chemical formula is .
(S)-Praziquantel participates in various chemical reactions typical for its functional groups:
Reactions involving (S)-Praziquantel are typically conducted under controlled laboratory conditions to maintain stability and prevent degradation.
The mechanism by which (S)-Praziquantel exerts its anthelmintic effects involves:
Studies have shown that (S)-Praziquantel can effectively reduce parasite viability within hours of administration, demonstrating rapid action against infections.
Relevant data indicate that (S)-Praziquantel maintains its efficacy over time when stored properly, with a shelf life extending several years under optimal conditions.
(S)-Praziquantel is widely used in clinical settings for treating parasitic infections such as:
(S)-Praziquantel exhibits minimal direct antischistosomal activity compared to its enantiomeric counterpart. In vitro studies against Schistosoma haematobium reveal a 501-fold higher activity for (R)-Praziquantel (IC~50~ = 0.007 μg/ml at 4h) than for the (S)-enantiomer (IC~50~ = 3.51 μg/ml), quantified by the eudysmic ratio (pharmacodynamic activity ratio between enantiomers) [1]. Similar trends are observed in S. mansoni, where (S)-Praziquantel requires concentrations >100 μg/ml to achieve partial paralysis, while (R)-Praziquantel is effective at 0.02 μg/ml [7]. Isothermal microcalorimetry confirms this inactivity, showing no disruption of metabolic activity in schistosomes even at high (S)-enantiomer concentrations [7].
In vivo efficacy further underscores this divergence: A 400 mg/kg dose of (S)-Praziquantel achieves only 19% worm burden reduction in mice infected with S. mansoni, versus 100% for (R)-Praziquantel at the same dose [7]. The (S)-enantiomer also fails to induce a sustained "hepatic shift" (migration of worms to the liver), critical for parasite clearance [7].
Table 1: In Vitro Activity of Praziquantel Enantiomers Against Schistosome Species
Species | Compound | IC~50~ (μg/ml) | Eudysmic Ratio | Assay Duration |
---|---|---|---|---|
S. haematobium | (R)-Praziquantel | 0.007 | 501 | 4h |
(S)-Praziquantel | 3.51 | |||
S. mansoni | (R)-Praziquantel | 0.02 | 292.5 | 72h |
(S)-Praziquantel | 5.85 | |||
S. mansoni (NTS) | (S)-Praziquantel | >100 | N/A | 72h |
NTS: Newly transformed schistosomula [1] [7].
(S)-Praziquantel is the primary driver of the bitter taste and emetic properties associated with racemic praziquantel. Its stereochemistry facilitates binding to human taste receptors (e.g., TAS2R bitter receptors), limiting patient compliance, especially in pediatric populations [4] [9]. Metabolic studies reveal that (S)-Praziquantel undergoes slower hepatic clearance than (R)-Praziquantel, leading to higher systemic exposure. This accumulation correlates with dizziness, nausea, and abdominal pain reported clinically [3] [10].
Notably, (S)-Praziquantel inhibits cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2C19—altering the metabolism of its active enantiomer. When administered as the racemate, (S)-Praziquantel reduces the first-pass metabolism of (R)-Praziquantel, elevating plasma concentrations of the active drug. Conversely, administering pure (R)-Praziquantel lowers systemic exposure by 60% due to unimpaired CYP3A4-mediated clearance [5] [9]. This enantiomer-enantiomer interaction underscores the complex pharmacokinetic role of the (S)-enantiomer.
Table 2: Metabolic Interactions Mediated by (S)-Praziquantel
Interaction Type | Target Enzyme | Effect on (R)-PZQ Exposure | Clinical Consequence |
---|---|---|---|
Enantiomer inhibition | CYP3A4/CYP2C19 | Increases AUC by 60% | Altered efficacy/side effects |
Ritonavir co-administration | CYP3A4 | Increases (S)-PZQ AUC 2-fold | Risk of (S)-mediated toxicity |
Efavirenz co-administration | CYP3A4 induction | Decreases (R)-PZQ AUC 4-fold | Treatment failure risk |
Data derived from human clinical trials and in vitro metabolic studies [3] [5] [9].
The inactivity of (S)-Praziquantel stems from its inability to engage molecular targets critical for antischistosomal action. While (R)-Praziquantel activates schistosomal TRPMPZQ ion channels (EC~50~ < 1 μM) and host vascular 5-HT~2B~ receptors, the (S)-enantiomer shows 100-fold lower affinity for these targets [2]. Mutagenesis studies identify residue M218 in transmembrane helix 5 of the 5-HT~2B~ receptor as a critical determinant of stereoselectivity: Replacing M218 with valine (as in 5-HT~2A~/~2C~) abolishes (R)-Praziquantel's agonist effects but does not enhance (S)-binding [2].
Molecular dynamics simulations further demonstrate that (S)-Praziquantel adopts a suboptimal conformation for target engagement. Its cyclohexyl group orientation sterically hinders interactions with TRPMPZQ’s hydrophobic pockets, while the ketone moiety fails to form hydrogen bonds with 5-HT~2B~ residues F340 and F341 [2] [4]. Additionally, (S)-Praziquantel undergoes distinct phase II metabolism, forming unstable acyl-glucuronide conjugates that may covalently bind serum proteins and contribute to idiosyncratic toxicity [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9